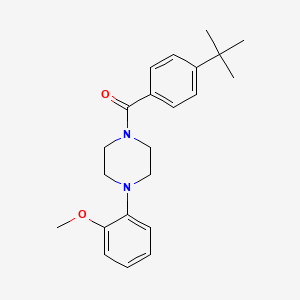

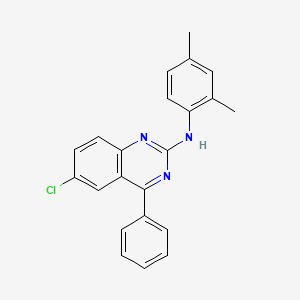

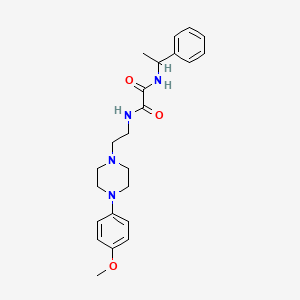

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Agent Development

One study highlighted the structural modification of 4-anilinoquinazolines, leading to the discovery of potent apoptosis inducers with significant anticancer properties. The research focused on modifying the 2-Cl group to enhance the compound's efficacy in human breast and other mouse xenograft cancer models, demonstrating high blood-brain barrier penetration and efficacy in apoptosis induction assays (Sirisoma et al., 2009).

Synthesis and Characterization

Another study focused on the synthesis and characterization of quinazoline derivatives, including efforts to synthesize compounds from N′-(5-(3-chloropropoxy)-2-cyano- 4-methoxyphenyl)- N, N-dimethylformamidine by cyclization and etheration. These compounds were analyzed using IR, 1H NMR, 13C NMR, MS, and elemental analysis, contributing to the understanding of their structural properties (Yan et al., 2013).

Amination Reactions

Research into the amination of 4-chloro-2-arylquinoline derivatives revealed novel methods for synthesizing 4-amino-2-phenylquinoline derivatives. This work showed the effect of amide solvents on the amination activity and provided insights into the relationship between the electronic and steric effects of N-substituents on the amino group (Tsai et al., 2008).

properties

IUPAC Name |

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3/c1-14-8-10-19(15(2)12-14)24-22-25-20-11-9-17(23)13-18(20)21(26-22)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAAFWPBZZSSLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(2,4-dimethylphenyl)-4-phenylquinazolin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)